Iomazenil

説明

This compound is a small molecule drug with a maximum clinical trial phase of II (across all indications) and has 2 investigational indications.

potential benzodiazepine receptor imaging tracer for SPECT; structure given in first source; RN given refers to 123I-labeled cpd; RN for unlabeled cpd not avail 10/90

特性

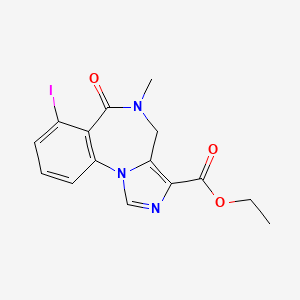

IUPAC Name |

ethyl 7-iodo-5-methyl-6-oxo-4H-imidazo[1,5-a][1,4]benzodiazepine-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14IN3O3/c1-3-22-15(21)13-11-7-18(2)14(20)12-9(16)5-4-6-10(12)19(11)8-17-13/h4-6,8H,3,7H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FRIZVHMAECRUBR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C2CN(C(=O)C3=C(N2C=N1)C=CC=C3I)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14IN3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9048774 | |

| Record name | Iomazenil | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9048774 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

411.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

127985-21-1 | |

| Record name | Iomazenil | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0127985211 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Iomazenil | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB14971 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Iomazenil | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9048774 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | IOMAZENIL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7DVX185FLQ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Iomazenil's Mechanism of Action on GABA-A Receptors: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Iomazenil, a benzodiazepine (B76468) analogue, serves as a critical tool in neuroscience research and clinical imaging. This technical guide provides a comprehensive overview of its mechanism of action at the γ-aminobutyric acid type A (GABA-A) receptor. This compound acts as both an antagonist and a partial inverse agonist at the benzodiazepine binding site, allowing for the in vivo visualization and quantification of GABA-A receptor density and distribution. This document details its binding affinities, functional effects, and the experimental protocols utilized to elucidate its pharmacodynamics.

Introduction

The GABA-A receptor, a ligand-gated ion channel, is the primary mediator of fast inhibitory neurotransmission in the central nervous system. Its function is allosterically modulated by a variety of pharmacological agents, including benzodiazepines. This compound (also known as Ro16-0154) is a structural analogue of the benzodiazepine antagonist flumazenil.[1][2] It exhibits high affinity and selectivity for the benzodiazepine binding site on the GABA-A receptor.[3] This property, combined with its ability to be radiolabeled with isotopes such as Iodine-123 ([¹²³I]) and Carbon-11 ([¹¹C]), has established this compound as a key radiotracer for Single Photon Emission Computed Tomography (SPECT) and Positron Emission Tomography (PET) imaging.[4] These imaging techniques enable the non-invasive study of GABA-A receptor distribution and density in various neurological and psychiatric disorders.[5]

Molecular Mechanism of Action

This compound exerts its effects by binding to the benzodiazepine site located at the interface of the α and γ subunits of the GABA-A receptor.[6] Its mechanism is multifaceted, characterized by two primary actions:

-

Antagonism: this compound competitively blocks the binding of benzodiazepine agonists (e.g., diazepam) to the receptor, thereby preventing their positive allosteric modulation of GABA's effect. In this role, it does not by itself significantly alter the basal activity of the receptor.

-

Partial Inverse Agonism: In addition to its antagonist properties, this compound can also act as a partial inverse agonist.[2][3] This means it can reduce the constitutive activity of the GABA-A receptor, leading to a decrease in the baseline chloride ion influx that occurs even in the absence of GABA. This action is opposite to that of benzodiazepine agonists, which enhance the chloride current.[3]

The binding of this compound to the benzodiazepine site allosterically modulates the receptor's conformation, influencing the binding of GABA and the subsequent flow of chloride ions. As a partial inverse agonist, it is thought to stabilize a less active conformation of the receptor.

Signaling Pathway

The interaction of this compound with the GABA-A receptor directly impacts the neuronal membrane potential. The following diagram illustrates the core signaling pathway.

Caption: this compound's interaction with the GABA-A receptor benzodiazepine site.

Quantitative Data

The binding affinity of this compound for the benzodiazepine site on the GABA-A receptor has been quantified in various studies.

| Parameter | Value | Species/Tissue | Method | Reference |

| Kd | 0.5 nM | Not specified | Radioligand Binding | [3] |

| in vivo KD | 0.59 ± 0.09 nM | Baboon Brain | SPECT | [7] |

| Bmax | 68 - 126 nM | Baboon Brain (various regions) | SPECT | [7] |

Experimental Protocols

The mechanism of action of this compound has been investigated using several key experimental techniques.

Radioligand Binding Assay

This assay is used to determine the affinity (Kd or Ki) and density (Bmax) of this compound binding to GABA-A receptors.

Methodology:

-

Membrane Preparation:

-

Brain tissue (e.g., rat cortex) is homogenized in a cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).

-

The homogenate is centrifuged to pellet the cell membranes containing the GABA-A receptors.

-

The pellet is washed multiple times by resuspension and centrifugation to remove endogenous GABA and other interfering substances.

-

The final membrane preparation is resuspended in an appropriate assay buffer.

-

-

Binding Assay:

-

Aliquots of the membrane preparation are incubated with increasing concentrations of radiolabeled this compound (e.g., [³H]-Iomazenil or [¹²⁵I]-Iomazenil).

-

To determine non-specific binding, a parallel set of incubations is performed in the presence of a high concentration of a non-radiolabeled competing ligand (e.g., flumazenil).

-

For competition assays to determine the Ki of this compound, a fixed concentration of a radiolabeled ligand (e.g., [³H]-flumazenil) is incubated with the membranes in the presence of increasing concentrations of non-radiolabeled this compound.

-

The incubation is carried out at a specific temperature (e.g., 4°C or room temperature) for a duration sufficient to reach equilibrium.

-

-

Separation and Detection:

-

The bound and free radioligand are separated by rapid vacuum filtration through glass fiber filters.

-

The filters are washed with ice-cold buffer to remove unbound radioligand.

-

The radioactivity retained on the filters is quantified using a scintillation counter.

-

-

Data Analysis:

-

Specific binding is calculated by subtracting non-specific binding from total binding.

-

Saturation binding data are analyzed using non-linear regression to determine Kd and Bmax.

-

Competition binding data are analyzed to determine the IC₅₀, which is then converted to Ki using the Cheng-Prusoff equation.

-

Caption: Workflow for a radioligand binding assay to study this compound.

Electrophysiology (Patch-Clamp)

Patch-clamp electrophysiology is used to measure the functional effects of this compound on the GABA-A receptor-mediated ion currents.

Methodology:

-

Cell Preparation:

-

Primary neurons or cell lines (e.g., HEK293 cells) expressing specific subtypes of GABA-A receptors are used.

-

Cells are cultured on coverslips suitable for microscopy and electrophysiological recording.

-

-

Patch-Clamp Recording:

-

A glass micropipette with a small tip opening is used to form a high-resistance seal with the cell membrane (gigaseal).

-

The whole-cell configuration is established by rupturing the membrane patch, allowing electrical access to the cell's interior.

-

The cell is voltage-clamped at a specific holding potential (e.g., -60 mV) to measure chloride currents.

-

-

Drug Application:

-

GABA is applied to the cell to evoke a baseline chloride current.

-

This compound is then co-applied with GABA to assess its effect on the GABA-evoked current. To study its antagonist effect, it is applied before and during the application of a benzodiazepine agonist.

-

To investigate its inverse agonist activity, this compound is applied in the absence of GABA to see if it reduces the baseline current.

-

-

Data Acquisition and Analysis:

-

The resulting ionic currents are amplified, filtered, and digitized.

-

The amplitude, kinetics, and other properties of the currents are analyzed to determine the effect of this compound.

-

Caption: Workflow for a patch-clamp electrophysiology experiment.

In Vivo Imaging (SPECT/PET)

Radiolabeled this compound is used to visualize and quantify GABA-A receptors in the living brain.

Methodology for [¹²³I]-Iomazenil SPECT:

-

Radiotracer Administration: A sterile solution of [¹²³I]-Iomazenil is administered intravenously to the subject.

-

Image Acquisition: Dynamic or static SPECT images of the brain are acquired over a period of time.

-

Image Analysis: The distribution of radioactivity in the brain is reconstructed into 3D images. Regions of interest are drawn to quantify receptor binding in different brain areas.

Methodology for [¹¹C]-Iomazenil PET:

-

Radiotracer Synthesis: [¹¹C]-Iomazenil is synthesized by the methylation of a precursor molecule with [¹¹C]-methyl iodide.

-

Radiotracer Administration: A sterile solution of [¹¹C]-Iomazenil is administered intravenously.

-

Image Acquisition: Dynamic PET scans are acquired to measure the time course of radioactivity in the brain.

-

Kinetic Modeling: Mathematical models are applied to the dynamic PET data and plasma input function to estimate receptor density (Bmax) and affinity (KD).

Conclusion

This compound is a well-characterized ligand of the benzodiazepine site on the GABA-A receptor, acting as both an antagonist and a partial inverse agonist. Its high affinity and selectivity make it an invaluable tool for the in vivo imaging of GABA-A receptors using SPECT and PET. The experimental protocols described herein provide a framework for the continued investigation of this compound's mechanism of action and its application in understanding the role of the GABAergic system in health and disease. Further research is warranted to delineate its precise binding affinities for different GABA-A receptor subtypes, which will enhance its utility in the development of more selective therapeutic agents.

References

- 1. 123I-iomazenil: a quantitative study of the central benzodiazepine receptor distribution - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. Probing GABA Receptor Function in Schizophrenia with this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Pharmacokinetic analysis of benzodiazepine receptor binding of [123I]this compound in human brain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. GABAA receptors: structure, function, pharmacology, and related disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Electrophysiology of ionotropic GABA receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 8. GABAA receptor occupancy by subtype selective GABAAα2,3 modulators: PET studies in humans - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Characterisation of the contribution of the GABA-benzodiazepine α1 receptor subtype to [11C]Ro15-4513 PET images - PMC [pmc.ncbi.nlm.nih.gov]

Iomazenil's Binding Affinity for Benzodiazepine Receptors: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Iomazenil (Ro16-0154) is a high-affinity antagonist of the benzodiazepine (B76468) binding site on the γ-aminobutyric acid type A (GABAA) receptor. Due to its favorable pharmacokinetic properties and high affinity, radiolabeled forms of this compound, particularly with Iodine-123 ([¹²³I]this compound), are extensively utilized as in vivo imaging agents in Single Photon Emission Computed Tomography (SPECT) to quantify benzodiazepine receptor density in the brain.[1][2] Understanding the precise binding affinity of this compound is crucial for the interpretation of these imaging studies and for its potential therapeutic applications. This technical guide provides a comprehensive overview of this compound's binding affinity, detailed experimental protocols for its characterization, and visual representations of the underlying principles and workflows.

Quantitative Binding Affinity of this compound

For a more detailed characterization of this compound's binding profile across different GABAA receptor isoforms, researchers can perform competitive binding assays as detailed in the experimental protocols section below.

Table 1: Binding Affinity of this compound for Benzodiazepine Receptors

| Ligand | Receptor/Tissue | Binding Parameter | Value (nM) | Radioligand | Reference |

| This compound | Benzodiazepine Receptor | Kd | 0.5 | Not Specified | Johnson et al., 1990 (as cited in[2]) |

Experimental Protocols

The binding affinity of this compound to benzodiazepine receptors is typically determined using in vitro radioligand binding assays. A common approach is a competitive displacement assay using a radiolabeled antagonist, such as [³H]flumazenil.

Protocol: Competitive Radioligand Binding Assay for this compound

This protocol outlines the steps to determine the inhibitory constant (Ki) of this compound by measuring its ability to displace the binding of [³H]flumazenil from benzodiazepine receptors in rat cortical membranes.

1. Materials and Reagents:

-

Tissue: Male Sprague-Dawley rat cerebral cortex.

-

Radioligand: [³H]flumazenil (specific activity ~80-90 Ci/mmol).

-

Unlabeled Ligand: this compound (Ro16-0154).

-

Reference Compound: Diazepam (for determination of non-specific binding).

-

Assay Buffer: 50 mM Tris-HCl, pH 7.4.

-

Wash Buffer: Cold 50 mM Tris-HCl, pH 7.4.

-

Scintillation Cocktail.

-

Glass fiber filters (e.g., Whatman GF/B).

-

Homogenizer.

-

Centrifuge.

-

Scintillation counter.

-

96-well plates.

2. Membrane Preparation:

-

Euthanize male Sprague-Dawley rats and immediately dissect the cerebral cortices on ice.

-

Homogenize the tissue in 20 volumes of ice-cold 50 mM Tris-HCl buffer (pH 7.4) using a Polytron homogenizer.

-

Centrifuge the homogenate at 48,000 x g for 10 minutes at 4°C.

-

Discard the supernatant and resuspend the pellet in fresh, ice-cold Tris-HCl buffer.

-

Repeat the centrifugation and resuspension step two more times.

-

Resuspend the final pellet in a small volume of Tris-HCl buffer and determine the protein concentration using a standard method (e.g., Bradford assay).

-

Store the membrane preparation in aliquots at -80°C until use.

3. Binding Assay Procedure:

-

Thaw the membrane preparation on ice. Dilute with assay buffer to a final protein concentration of 100-200 µg per well.

-

In a 96-well plate, set up the following in triplicate:

-

Total Binding: 50 µL of membrane preparation, 50 µL of [³H]flumazenil (final concentration ~1 nM), and 50 µL of assay buffer.

-

Non-specific Binding: 50 µL of membrane preparation, 50 µL of [³H]flumazenil (~1 nM), and 50 µL of Diazepam (final concentration ~10 µM).

-

This compound Competition: 50 µL of membrane preparation, 50 µL of [³H]flumazenil (~1 nM), and 50 µL of this compound at various concentrations (e.g., 10⁻¹¹ to 10⁻⁵ M).

-

-

Incubate the plates at 4°C for 60-90 minutes to reach equilibrium.

-

Terminate the incubation by rapid filtration through glass fiber filters pre-soaked in wash buffer using a cell harvester.

-

Wash the filters three times with 3 mL of ice-cold wash buffer.

-

Place the filters in scintillation vials, add 4-5 mL of scintillation cocktail, and allow to equilibrate overnight.

-

Measure the radioactivity in a liquid scintillation counter.

4. Data Analysis:

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-

Plot the percentage of specific binding of [³H]flumazenil against the logarithm of the this compound concentration.

-

Determine the IC₅₀ value (the concentration of this compound that inhibits 50% of the specific binding of [³H]flumazenil) using non-linear regression analysis (sigmoidal dose-response curve).

-

Calculate the inhibitory constant (Ki) for this compound using the Cheng-Prusoff equation:

Ki = IC₅₀ / (1 + [L]/Kd)

Where:

-

[L] is the concentration of the radioligand ([³H]flumazenil).

-

Kd is the dissociation constant of the radioligand for the receptor.

-

Visualizations

Signaling Pathways and Experimental Workflows

Caption: Workflow for a competitive radioligand binding assay to determine this compound's binding affinity.

Caption: Principle of competitive binding between this compound and a radioligand at the benzodiazepine receptor.

References

Pharmacological Profile of Iomazenil: A Technical Guide for Researchers

An In-depth Examination of Iomazenil as a Partial Inverse Agonist at the GABA-A Receptor

Introduction

This compound (Ro16-0154) is a benzodiazepine (B76468) analogue that acts as a partial inverse agonist at the central benzodiazepine binding site of the γ-aminobutyric acid type A (GABA-A) receptor.[1][2] Unlike full agonists which enhance the effect of GABA, or silent antagonists which block the effects of both agonists and inverse agonists, this compound reduces the constitutive activity of the GABA-A receptor, thereby decreasing the baseline chloride ion flux.[3][4] This property makes it a valuable tool in neuroscience research and has led to its investigation for various clinical applications, including its use as a radioligand for Single Photon Emission Computed Tomography (SPECT) imaging of benzodiazepine receptor distribution and neuronal integrity.[5][6][7] This technical guide provides a comprehensive overview of the pharmacological profile of this compound, with a focus on its partial inverse agonist properties, supported by quantitative data, detailed experimental protocols, and visualizations of relevant pathways and workflows.

Data Presentation: Quantitative Pharmacological Parameters of this compound

The following tables summarize the key quantitative data that define the pharmacological profile of this compound.

| Parameter | Value | Species/Tissue | Method | Reference(s) |

| Binding Affinity (Ki) | 0.5 - 1.0 nM | Rat Brain Membranes | Radioligand Binding Assay ([³H]-Flumazenil) | [8] |

| Intrinsic Activity (Emax) | Partial Inverse Agonist (Qualitative) | N/A | Electrophysiology / In Vivo Behavioral Studies | [1][2] |

| Reference: Ro 19-4603 (Inverse Agonist) Emax = -6.5 ± 0.4 µVs⁻¹ | Rat | EEG |

Note: A precise Emax value for this compound's negative efficacy is not consistently reported in the literature. The value for Ro 19-4603, another inverse agonist, is provided for comparative context.

| In Vivo Effect | Animal Model | Dose Range | Observed Effect | Reference(s) |

| Anxiogenic-like effects | Mouse | 2.0 - 10.0 mg/kg | Dose-dependent increase in anxiety-like behavior in the elevated plus-maze test. | |

| Proconvulsant effects | Mouse | 30 - 300 µg/kg (i.v.) | Potentiation of pentylenetetrazol-induced convulsions. | |

| Psychotic Symptom Exacerbation | Human (Schizophrenia patients) | 3.7 µg (i.v.) | Increased psychotic symptoms and perceptual alterations. |

Signaling Pathway of this compound at the GABA-A Receptor

This compound exerts its effects by modulating the function of the GABA-A receptor, a ligand-gated ion channel. The following diagram illustrates the signaling pathway.

Caption: this compound binds to the benzodiazepine site on the GABA-A receptor, reducing its constitutive activity and decreasing GABA-mediated chloride influx, leading to reduced neuronal hyperpolarization.

Experimental Protocols

Detailed methodologies for key experiments used to characterize the pharmacological profile of this compound are provided below.

Radioligand Binding Assay

This protocol is used to determine the binding affinity (Ki) of this compound for the benzodiazepine binding site on the GABA-A receptor.

Caption: Workflow for a competitive radioligand binding assay to determine this compound's binding affinity.

Detailed Methodology:

-

Membrane Preparation:

-

Rat cerebral cortices are dissected and homogenized in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).

-

The homogenate is centrifuged at low speed to remove large debris.

-

The supernatant is then centrifuged at high speed (e.g., 40,000 x g) to pellet the membranes containing the GABA-A receptors.

-

The pellet is washed and resuspended in fresh buffer.

-

-

Binding Assay:

-

In a multi-well plate, aliquots of the membrane preparation are incubated with a fixed concentration of a radiolabeled ligand that binds to the benzodiazepine site, such as [³H]-Flumazenil (e.g., 1 nM).

-

Increasing concentrations of unlabeled this compound are added to compete with the radioligand for binding.

-

Non-specific binding is determined in the presence of a high concentration of a non-radiolabeled benzodiazepine, such as diazepam (e.g., 10 µM).

-

The incubation is carried out at a specific temperature (e.g., 4°C or room temperature) for a set duration to reach equilibrium (e.g., 60-90 minutes).

-

-

Separation and Quantification:

-

The incubation is terminated by rapid vacuum filtration through glass fiber filters, which traps the membranes with the bound radioligand.

-

The filters are washed with ice-cold buffer to remove unbound radioligand.

-

The radioactivity on the filters is quantified using a liquid scintillation counter.

-

-

Data Analysis:

-

The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined by non-linear regression analysis of the competition curve.

-

The binding affinity (Ki) of this compound is then calculated using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Electrophysiology: Two-Electrode Voltage Clamp in Xenopus Oocytes

This protocol is used to characterize the functional effects of this compound on GABA-A receptor-mediated chloride currents.

Caption: Workflow for characterizing this compound's effect on GABA-A receptors expressed in Xenopus oocytes.

Detailed Methodology:

-

Oocyte Preparation and Receptor Expression:

-

Xenopus laevis oocytes are harvested and defolliculated.

-

The oocytes are injected with a mixture of cRNAs encoding the desired GABA-A receptor subunits (e.g., α1, β2, γ2) to allow for the expression of functional receptors on the oocyte membrane.

-

Injected oocytes are incubated for 2-5 days to allow for receptor expression.

-

-

Electrophysiological Recording:

-

An oocyte is placed in a recording chamber and continuously perfused with a standard saline solution.

-

The oocyte is impaled with two microelectrodes filled with a conductive solution (e.g., 3 M KCl), one for voltage sensing and one for current injection.

-

The membrane potential is clamped at a holding potential of, for example, -60 mV using a two-electrode voltage-clamp amplifier.

-

-

Drug Application:

-

A baseline chloride current is established by applying a concentration of GABA that elicits a sub-maximal response (e.g., EC₂₀).

-

This compound is then co-applied with GABA at various concentrations to assess its modulatory effect on the GABA-evoked current.

-

The effect of this compound is measured as the percentage change in the amplitude of the GABA-induced current.

-

-

Data Analysis:

-

The concentration-response curve for this compound's modulation of the GABA current is generated.

-

The negative efficacy (the maximal reduction of the GABA response) and the IC₅₀ (the concentration of this compound that produces half-maximal inhibition) are determined from this curve.

-

In Vivo Behavioral Assay: The Elevated Plus-Maze Test

This test is used to assess the anxiogenic-like effects of this compound in rodents.

Caption: Workflow for the elevated plus-maze test to evaluate the anxiogenic-like effects of this compound.

Detailed Methodology:

-

Apparatus:

-

The elevated plus-maze consists of four arms (e.g., 50 cm long x 10 cm wide) arranged in a plus shape and elevated above the floor (e.g., 50 cm).

-

Two opposite arms are enclosed by high walls (closed arms), while the other two arms are exposed (open arms).

-

-

Animals and Drug Administration:

-

Male mice are typically used for this assay.

-

This compound or a vehicle control is administered to the mice at various doses (e.g., 0.5, 1, 2, 5, 10 mg/kg) via a specific route (e.g., intraperitoneal injection) a set time before testing (e.g., 30 minutes).

-

-

Testing Procedure:

-

Each mouse is placed individually in the center of the maze, facing one of the open arms.

-

The mouse is allowed to freely explore the maze for a predetermined period (e.g., 5 minutes).

-

The behavior of the mouse is recorded by an overhead video camera for later analysis.

-

-

Data Analysis:

-

The primary measures recorded are the number of entries into and the time spent in the open and closed arms.

-

An anxiogenic-like effect is indicated by a significant decrease in the percentage of time spent in the open arms and/or the percentage of entries into the open arms compared to the vehicle-treated group.

-

Conclusion

This compound's pharmacological profile as a partial inverse agonist at the benzodiazepine site of the GABA-A receptor is well-characterized through a combination of in vitro and in vivo studies. Its high binding affinity and ability to reduce the constitutive activity of the GABA-A receptor make it a valuable research tool for probing the GABAergic system. The anxiogenic and proconvulsant effects observed in animal models are consistent with its mechanism of action. Furthermore, its utility as a radioligand in SPECT imaging has provided significant insights into the distribution and density of benzodiazepine receptors in the living brain. This technical guide provides researchers with the fundamental knowledge and methodological details to effectively utilize this compound in their investigations of GABA-A receptor pharmacology and its role in health and disease.

References

- 1. GABA activated chloride currents in cultured rat hippocampal and septal region neurons can be inhibited by curare and atropine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Expression of mammalian gamma-aminobutyric acid receptors with distinct pharmacology in Xenopus oocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Cl(-)-mediated interaction between GABA and glycine currents in cultured rat hippocampal neurons - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Differences in intrinsic efficacy of benzodiazepines are reflected in their concentration-EEG effect relationship - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Modulation by extracellular pH of GABAA receptors expressed in Xenopus oocytes injected with rat brain mRNA - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Allosteric modulation by benzodiazepine receptor ligands of the GABAA receptor channel expressed in Xenopus oocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

The Discovery and Development of Iomazenil (Ro16-0154): A Technical Guide

An In-depth Overview for Researchers, Scientists, and Drug Development Professionals

Introduction

Iomazenil, also known as Ro16-0154, is a benzodiazepine (B76468) receptor antagonist and partial inverse agonist developed by Hoffmann-La Roche in 1989.[1] As an analogue of flumazenil, it was primarily developed as a radioligand for in vivo imaging of the central benzodiazepine receptors (GABAA receptors) using Single Photon Emission Computed Tomography (SPECT) and Positron Emission Tomography (PET).[1] This technical guide provides a comprehensive overview of the discovery, development, and key experimental data related to this compound.

Discovery and Synthesis

The initial development of this compound stemmed from the research efforts at Hoffmann-La Roche to find potent and selective ligands for the benzodiazepine receptor. While the original synthesis publication by Hunkeler et al. provides the foundational methodology, the primary focus of subsequent research has been on the synthesis of its radiolabeled derivatives for imaging purposes.

Radiosynthesis of [11C]this compound

The synthesis of [11C]this compound involves the alkylation of its desmethyl precursor, northis compound, with [11C]methyl iodide.[2]

Experimental Protocol: Synthesis of [11C]this compound [2]

-

Preparation of [11C]Methyl Iodide: [11C]CO2 is reduced with LiAlH4 followed by a reaction with HI to produce [11C]CH3I.

-

Alkylation Reaction: The [11C]CH3I is reacted with northis compound in N,N-dimethylformamide (DMF) with Bu4N+OH- as a base.

-

Reaction Conditions: The reaction mixture is heated at 80°C for 1 minute.

-

Purification: The product is purified by High-Performance Liquid Chromatography (HPLC) using a C18 column with a mobile phase of 34% CH3CN/H2O at a flow rate of 7 mL/min.

This method yields [11C]this compound with a radiochemical purity of 99 ± 1% and a specific activity of 5100 ± 2800 mCi/µmol.[2] The total synthesis time is approximately 35 ± 5 minutes.[2]

Radiosynthesis of [123I]this compound

[123I]this compound is typically prepared via a nucleophilic exchange reaction.

Experimental Protocol: Synthesis of [123I]this compound [3]

-

Reaction Mixture: A kit is prepared containing 1 mg of bromo-mazenil, 0.2 mg of SnSO4, 4 mg of 2,5-dihydroxybenzoic acid, and 5 mg of citric acid.

-

Radiolabeling: The reaction mixture is flushed with nitrogen and heated at 121°C for 25 minutes with the addition of 123I (37MBq; 1mCi).

-

Purification: The resulting [123I]this compound is purified by HPLC, followed by dilution with an isotonic citrate (B86180) buffer (pH 4), filtration, and sterilization.

This process results in a labeling yield of 80-90%, which can be increased to over 97% purity with HPLC purification.[3]

Preclinical Development

Preclinical studies have been instrumental in characterizing the pharmacological profile of this compound, demonstrating its high affinity for GABAA receptors and its antagonist and partial inverse agonist properties.

In Vitro Binding Affinity

This compound exhibits a high affinity for the central benzodiazepine binding site on the GABAA receptor.

| Parameter | Value | Reference |

| Ki | 0.7–1.0 nM | [4] |

| KD (in vivo, baboon) | 0.59 ± 0.09 nM | [5] |

| KD (in vitro, 37°C) | 0.66 ± 0.16 nM | [5] |

| Bmax (in vivo, baboon occipital cortex) | 126 nM | [5] |

| Bmax (in vivo, baboon striatum) | 68 nM | [5] |

| Bmax (in vitro) | 114 ± 33 nM | [5] |

Behavioral Pharmacology

Preclinical behavioral studies in rodents have confirmed the antagonistic properties of this compound.

Experimental Protocol: Antagonism of Diazepam-Induced Muscle Relaxation (Rota-rod Test)

A common method to assess motor coordination and the sedative effects of benzodiazepines is the rota-rod test.

-

Apparatus: A rotating rod apparatus is used.

-

Animals: Mice are trained to remain on the rotating rod for a set period (e.g., 2 minutes).

-

Drug Administration:

-

A benzodiazepine agonist, such as diazepam, is administered to induce motor impairment, which is observed as a decreased ability of the mice to stay on the rotating rod.

-

This compound is administered, typically intravenously, prior to or concurrently with diazepam to assess its ability to antagonize the effects of diazepam.

-

-

Endpoint: The time the animals remain on the rotating rod is measured. A reversal of the diazepam-induced decrease in performance time indicates antagonism.

In such studies, this compound has been shown to antagonize the muscle relaxant effects of diazepam.[6] For instance, this compound at doses of 30-300 µg/kg (i.v.) antagonized the effects of diazepam (2 mg/kg, i.v.).[6]

Clinical Development

The clinical development of this compound has primarily focused on its utility as a diagnostic imaging agent for various neurological and psychiatric disorders. Phase II and Phase III clinical trials have been conducted to evaluate its safety and efficacy.

Epilepsy

This compound SPECT has proven to be a valuable tool for the localization of epileptogenic foci, particularly in patients with temporal lobe epilepsy who are candidates for surgery.

| Study Phase | Number of Patients | Key Findings | Reference |

| Phase II | 81 | High specificity for detecting epileptic foci. | [4] |

| Phase III | 121 (106 partial, 15 generalized) | High agreement with epileptic foci estimated by clinical symptoms, EEG, and MRI/CT. | [7] |

| Multicenter Study | Not specified | 100% positive predictive value for epileptic cases compared to 92% for flow images. | [8] |

Experimental Protocol: this compound SPECT for Epilepsy

-

Patient Preparation: Patients are typically studied in the interictal state.

-

Radiotracer Administration: A bolus injection of [123I]this compound is administered intravenously.

-

Image Acquisition: SPECT images of the brain are acquired at specific time points after injection, often including both early and late images (e.g., 3 hours post-injection).

-

Image Analysis: The distribution of the radiotracer is visually and quantitatively analyzed to identify areas of decreased benzodiazepine receptor binding, which often correspond to the epileptogenic focus.

Cerebrovascular and Degenerative Diseases

This compound imaging has also been investigated in the context of cerebrovascular diseases and neurodegenerative disorders like Alzheimer's disease to assess neuronal integrity.

| Study Phase | Number of Patients | Key Findings | Reference |

| Phase II | 82 (CVD), 35 (Degenerative) | In cerebrovascular disease, this compound uptake appeared to reflect the degree of cortical neuronal loss. In degenerative disorders, binding potential correlated with dementia scores. | [4] |

| Phase III | 655 (various brain diseases) | Judged to be effective in 95% of 638 analyzed cases for diagnosing various brain diseases. | [9] |

Alcohol Use Disorder

More recently, this compound has been investigated as a potential therapeutic agent to counter the effects of alcohol intoxication.

Signaling Pathway and Experimental Workflows

GABAA Receptor Signaling Pathway

This compound exerts its effects by binding to the benzodiazepine site on the GABAA receptor, a ligand-gated ion channel.

Caption: GABAergic neurotransmission and modulation by this compound at the GABAA receptor.

Experimental Workflow for [11C]this compound PET Imaging Study

References

- 1. SPECT quantification of [123I]this compound binding to benzodiazepine receptors in nonhuman primates: I. Kinetic modeling of single bolus experiments - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Synthesis and PET imaging of the benzodiazepine receptor tracer [N-methyl-11C]this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. m.youtube.com [m.youtube.com]

- 4. [Phase 2 clinical study of 123I-iomazenil in various cerebral diseases: part 2--clinical evaluation of central-type benzodiazepine receptor imaging with 123I-iomazenil SPECT] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. scholars.mssm.edu [scholars.mssm.edu]

- 6. researchgate.net [researchgate.net]

- 7. [A phase 3 clinical trial of 123I-iomazenil, a new central-type benzodiazepine receptor imaging agent (Part 3)--Report on clinical usefulness in epilepsy] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Evaluation of a multicentre study with this compound--a benzodiazepine receptor ligand - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. [A phase 3 clinical trial of 123I-iomazenil, a new central-type benzodiazepine receptor imaging agent (Part 1)--report on clinical usefulness in diagnosis of various brain diseases] - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Iomazenil: Chemical Structure and Properties

This technical guide provides a comprehensive overview of the chemical structure, properties, and experimental applications of Iomazenil, a potent and selective benzodiazepine (B76468) receptor ligand. The information is intended for researchers, scientists, and professionals in the field of drug development and neuroscience.

Chemical Identity and Physicochemical Properties

This compound, also known as Ro-16-0154, is a synthetic compound belonging to the imidazobenzodiazepine class. Its chemical structure is characterized by a fused ring system that provides a rigid conformation for high-affinity binding to its biological target.

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Source |

| IUPAC Name | ethyl 7-iodo-5-methyl-6-oxo-5,6-dihydro-4H-benzo[f]imidazo[1,5-a][1][2]diazepine-3-carboxylate | [3] |

| Chemical Formula | C₁₅H₁₄IN₃O₃ | [3] |

| Molecular Weight | 411.19 g/mol | [3] |

| CAS Number | 127985-21-1 | [3] |

| Appearance | White to beige powder | - |

| Solubility | Soluble in DMSO | - |

| logP (computed) | 1.5 | [3] |

| Melting Point | Not reported in the searched literature | - |

| Boiling Point | Not reported in the searched literature | - |

| pKa | Not reported in the searched literature | - |

Pharmacological Profile

This compound is a high-affinity antagonist and partial inverse agonist of the central benzodiazepine binding site on the γ-aminobutyric acid type A (GABA-A) receptor. Its primary application is as a radioligand for Single Photon Emission Computed Tomography (SPECT) imaging of benzodiazepine receptor distribution in the brain.

Table 2: Pharmacological Properties of this compound

| Property | Value | Source |

| Mechanism of Action | Benzodiazepine receptor antagonist and partial inverse agonist | - |

| Biological Target | GABA-A receptor, benzodiazepine binding site | - |

| Binding Affinity (Ki) | ≈ 0.7–1.0 nM | - |

| Dissociation Constant (Kd) | 0.59 ± 0.09 nM (in vivo, baboon) | [4][5] |

| Receptor Subtype Selectivity | High affinity for central benzodiazepine receptors; specific affinities for α subtypes are not extensively detailed in the searched literature. The pharmacological actions of benzodiazepines are known to be dependent on the discrete α protein subunits of the GABA-A receptor. | [6] |

Signaling Pathway

This compound exerts its effects by modulating the function of the GABA-A receptor, a ligand-gated ion channel. The binding of the endogenous neurotransmitter GABA to its site on the receptor opens a chloride ion channel, leading to hyperpolarization of the neuron and an inhibitory effect. This compound binds to a distinct allosteric site, the benzodiazepine binding site, and modulates the effect of GABA. As a partial inverse agonist, it can reduce the GABA-induced chloride current.

Experimental Protocols

Radiolabeling of [¹²³I]-Iomazenil

The following protocol is a representative methodology for the radiolabeling of this compound with Iodine-123 for use in SPECT imaging, based on the principle of nucleophilic exchange.

-

Precursor: A bromo-mazenil precursor is utilized.

-

Reaction Mixture: A reaction vial is prepared containing the bromo-mazenil precursor, a reducing agent such as SnSO₄, and stabilizers like 2,5-dihydroxybenzoic acid and citric acid.

-

Radioiodination: No-carrier-added [¹²³I]iodide is added to the reaction mixture.

-

Heating: The mixture is heated at a controlled temperature (e.g., 121°C) for a specific duration (e.g., 25 minutes) to facilitate the nucleophilic substitution of the bromine atom with the ¹²³I isotope.[7]

-

Purification: The resulting [¹²³I]-Iomazenil is purified using High-Performance Liquid Chromatography (HPLC) to separate it from unreacted precursors and byproducts.

-

Formulation: The purified radioligand is formulated in a sterile, isotonic buffer (e.g., citrate (B86180) buffer, pH 4) for intravenous injection.

-

Quality Control: The final product is tested for radiochemical purity, sterility, and apyrogenicity before clinical use.

In Vitro Radioligand Binding Assay

This protocol outlines a competitive binding assay to determine the affinity of this compound for the benzodiazepine receptor.

-

Receptor Preparation: A membrane preparation from a tissue source rich in benzodiazepine receptors (e.g., rat cerebral cortex) is prepared by homogenization and centrifugation. The protein concentration of the membrane preparation is determined.

-

Assay Buffer: A suitable buffer, such as 50 mM Tris-HCl (pH 7.4), is used for the assay.

-

Radioligand: A radiolabeled benzodiazepine receptor ligand, such as [³H]-Flumazenil, is used at a fixed concentration.

-

Competitive Binding: The membrane preparation is incubated with the radioligand and varying concentrations of unlabeled this compound.

-

Incubation: The incubation is carried out at a specific temperature (e.g., 30°C) for a duration sufficient to reach equilibrium (e.g., 35-60 minutes).[1][8]

-

Separation of Bound and Free Ligand: The reaction is terminated by rapid filtration through glass fiber filters to separate the membrane-bound radioligand from the free radioligand in the solution. The filters are then washed with ice-cold buffer.

-

Quantification: The radioactivity retained on the filters is measured using liquid scintillation counting.

-

Data Analysis: The data are analyzed using non-linear regression to determine the IC₅₀ value of this compound, which is the concentration that inhibits 50% of the specific binding of the radioligand. The Ki (inhibition constant) is then calculated from the IC₅₀ using the Cheng-Prusoff equation.

In Vivo [¹²³I]-Iomazenil SPECT Imaging

The following is a generalized protocol for a clinical SPECT imaging study using [¹²³I]-Iomazenil.

-

Patient Preparation: The patient is informed about the procedure and provides consent. In some cases, thyroid blockade may be administered to prevent uptake of free ¹²³I by the thyroid gland.

-

Radiotracer Administration: A sterile solution of [¹²³I]-Iomazenil (typically 111-167 MBq) is administered intravenously as a bolus injection.[9][10]

-

Uptake Phase: There is a waiting period to allow for the radiotracer to distribute and reach equilibrium in the brain.

-

Image Acquisition: SPECT imaging is performed at specific time points post-injection. Early images (e.g., 5-25 minutes) may reflect cerebral blood flow, while delayed images (e.g., 170-190 minutes) are more indicative of benzodiazepine receptor distribution.[10]

-

Data Reconstruction and Analysis: The acquired data are reconstructed into tomographic images. These images can be visually inspected for abnormalities in receptor distribution or quantitatively analyzed by measuring radiotracer uptake in different brain regions of interest.

-

Clinical Interpretation: The SPECT findings are interpreted in the context of the patient's clinical history and other diagnostic tests to aid in the diagnosis and management of neurological or psychiatric disorders.

Conclusion

This compound is a valuable research tool and diagnostic agent, particularly in the field of neuroscience. Its well-characterized chemical structure and pharmacological properties make it a reliable ligand for studying the GABA-A receptor system. The detailed experimental protocols provided in this guide offer a foundation for its application in both in vitro and in vivo research settings. Further investigations into its binding characteristics with specific GABA-A receptor subtypes may reveal more about the nuanced roles of these receptors in health and disease.

References

- 1. giffordbioscience.com [giffordbioscience.com]

- 2. Noninvasive quantification of iodine-123-iomazenil SPECT - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. This compound | C15H14IN3O3 | CID 10251042 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. scholars.mssm.edu [scholars.mssm.edu]

- 5. SPECT Quantification of [123I]this compound Binding to Benzodiazepine Receptors in Nonhuman Primates: II. Equilibrium Analysis of Constant Infusion Experiments and Correlation with in vitro Parameters | Semantic Scholar [semanticscholar.org]

- 6. Rationalizing the binding and α subtype selectivity of synthesized imidazodiazepines and benzodiazepines at GABAA receptors by using molecular docking studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. [123I]this compound - Molecular Imaging and Contrast Agent Database (MICAD) - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 8. brieflands.com [brieflands.com]

- 9. Simple quantification of benzodiazepine receptor binding and ligand transport using iodine-123-iomazenil and two SPECT scans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. I-123 this compound SPECT in patients with mental disorders - PubMed [pubmed.ncbi.nlm.nih.gov]

In Vitro Characterization of Iomazenil Binding: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the in vitro characterization of Iomazenil binding to the central benzodiazepine (B76468) receptor (BzR), an allosteric modulatory site on the γ-aminobutyric acid type A (GABA-A) receptor. This compound is a benzodiazepine antagonist widely used as a radioligand in imaging studies to quantify the density of GABA-A receptors. This document details the experimental protocols for key in vitro assays, presents quantitative binding data, and illustrates the relevant signaling pathways and experimental workflows.

Introduction to this compound and the GABA-A Receptor

This compound is a high-affinity antagonist for the benzodiazepine binding site on the GABA-A receptor.[1] This receptor is a ligand-gated ion channel that, upon binding of the neurotransmitter GABA, selectively conducts chloride ions (Cl⁻), leading to hyperpolarization of the neuron and subsequent inhibition of neurotransmission. The benzodiazepine binding site is a key target for a variety of therapeutic drugs, including anxiolytics, sedatives, and anticonvulsants. This compound's utility in research and clinical imaging stems from its ability to specifically and reversibly bind to these sites, allowing for their quantification and characterization.[1]

Quantitative Binding Data

The binding of this compound to the GABA-A receptor can be quantified using several key parameters obtained from in vitro radioligand binding assays. These include the equilibrium dissociation constant (Kd), the maximum binding capacity (Bmax), the half-maximal inhibitory concentration (IC50), and the inhibitory constant (Ki).

| Parameter | Value | Species/Tissue | Radioligand | Assay Type | Reference |

| Kd | 0.54 nM | Baboon (in vivo) | [¹²³I]this compound | SPECT | [2] |

| Kd | 0.66 ± 0.16 nM | Baboon Occipital Homogenate (37°C) | [¹²⁵I]this compound | Saturation Binding | [3] |

| Bmax | 114 ± 33 nM | Baboon Occipital Homogenate | [¹²⁵I]this compound | Saturation Binding | [3] |

| Binding Potential (BP = Bmax/Kd) | 114 (Striatum) - 241 (Occipital) | Baboon (in vivo) | [¹²³I]this compound | SPECT | [4] |

Experimental Protocols

Radioligand Binding Assay in Brain Homogenates

This protocol describes a filtration-based radioligand binding assay to determine the affinity and density of this compound binding sites in brain tissue homogenates.

3.1.1. Materials

-

Radioligand: [¹²⁵I]this compound or [³H]this compound

-

Tissue: Rodent or primate brain tissue (e.g., cortex, hippocampus)

-

Assay Buffer: 50 mM Tris-HCl, pH 7.4

-

Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4

-

Non-specific Binding Control: 10 µM Flumazenil or another high-affinity benzodiazepine ligand

-

Filtration System: Glass fiber filters (e.g., Whatman GF/B) and a cell harvester

-

Scintillation Cocktail and Counter

3.1.2. Membrane Preparation

-

Homogenize fresh or frozen brain tissue in 20 volumes of ice-cold assay buffer using a Polytron or similar homogenizer.

-

Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and large debris.

-

Centrifuge the resulting supernatant at 40,000 x g for 20 minutes at 4°C to pellet the membranes.

-

Resuspend the pellet in fresh, ice-cold assay buffer and centrifuge again at 40,000 x g for 20 minutes at 4°C.

-

Resuspend the final pellet in assay buffer to a protein concentration of approximately 1 mg/mL, as determined by a protein assay (e.g., Bradford assay).

3.1.3. Saturation Binding Assay (to determine Kd and Bmax)

-

Set up a series of assay tubes containing increasing concentrations of radiolabeled this compound (e.g., 0.01 - 10 nM).

-

For each concentration, prepare triplicate tubes for total binding and triplicate tubes for non-specific binding.

-

To the non-specific binding tubes, add the non-specific binding control (e.g., 10 µM Flumazenil).

-

Add the membrane preparation (typically 50-100 µg of protein) to each tube.

-

Bring the final assay volume to 250 µL with assay buffer.

-

Incubate the tubes at 4°C for 60-90 minutes to reach equilibrium.

-

Rapidly filter the contents of each well through the glass fiber filters using the cell harvester.

-

Wash the filters three times with 5 mL of ice-cold wash buffer to remove unbound radioligand.

-

Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a scintillation counter.

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Analyze the data using non-linear regression to a one-site binding model to determine the Kd and Bmax values.

3.1.4. Competition Binding Assay (to determine Ki)

-

Set up assay tubes with a fixed concentration of radiolabeled this compound (typically at or below the Kd value).

-

Add increasing concentrations of the unlabeled competitor compound (e.g., a novel benzodiazepine ligand).

-

Include tubes for total binding (radioligand and membranes only) and non-specific binding (radioligand, membranes, and a saturating concentration of a known ligand like Flumazenil).

-

Add the membrane preparation (50-100 µg of protein) to each tube.

-

Follow steps 5-9 from the saturation binding assay protocol.

-

Plot the percentage of specific binding against the logarithm of the competitor concentration.

-

Use non-linear regression to fit the data to a sigmoidal dose-response curve to determine the IC50 value.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)) , where [L] is the concentration of the radioligand used and Kd is the dissociation constant of the radioligand.

In Vitro Autoradiography on Brain Slices

This protocol allows for the visualization and quantification of this compound binding sites in their anatomical context within brain sections.

3.2.1. Materials

-

Radioligand: [¹²⁵I]this compound

-

Tissue: Fresh-frozen rodent or primate brain

-

Cryostat

-

Microscope slides

-

Incubation Buffer: 50 mM Tris-HCl, pH 7.4

-

Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4

-

Non-specific Binding Control: 10 µM Flumazenil

-

Phosphor imaging plates or autoradiography film

-

Image analysis software

3.2.2. Procedure

-

Cut 20 µm thick coronal or sagittal sections of the frozen brain using a cryostat.

-

Thaw-mount the sections onto microscope slides and allow them to dry at room temperature.

-

Pre-incubate the slides in incubation buffer for 15 minutes at room temperature to rehydrate the tissue and remove endogenous ligands.

-

Incubate the slides with [¹²⁵I]this compound (e.g., 0.1-1 nM) in incubation buffer for 60-90 minutes at room temperature. For non-specific binding, incubate adjacent sections in the presence of 10 µM Flumazenil.

-

Wash the slides three times for 5 minutes each in ice-cold wash buffer to remove unbound radioligand.

-

Perform a final brief dip in ice-cold deionized water to remove buffer salts.

-

Dry the slides under a stream of cool, dry air.

-

Expose the dried slides to a phosphor imaging plate or autoradiography film for an appropriate duration (typically 1-3 days).

-

Scan the phosphor imaging plate or develop the film and quantify the optical density in different brain regions using image analysis software.

-

Calculate specific binding by subtracting the non-specific binding signal from the total binding signal for each region of interest.

Visualizations

GABA-A Receptor Signaling Pathway

The following diagram illustrates the downstream signaling cascade following the activation of the GABA-A receptor.

References

- 1. [123I]this compound - Molecular Imaging and Contrast Agent Database (MICAD) - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. Probing GABA Receptor Function in Schizophrenia with this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 3. SPECT Quantification of [123I]this compound Binding to Benzodiazepine Receptors in Nonhuman Primates: II. Equilibrium Analysis of Constant Infusion Experiments and Correlation with in vitro Parameters | Semantic Scholar [semanticscholar.org]

- 4. SPECT quantification of [123I]this compound binding to benzodiazepine receptors in nonhuman primates: I. Kinetic modeling of single bolus experiments - PubMed [pubmed.ncbi.nlm.nih.gov]

Iomazenil as a Potential Treatment for Alcohol Use Disorder: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Alcohol Use Disorder (AUD) presents a significant global health challenge with limited effective long-term treatments. The γ-aminobutyric acid (GABA) system, the primary inhibitory neurotransmitter system in the brain, is a key target of alcohol's effects and a promising avenue for therapeutic intervention. Iomazenil, a partial inverse agonist of the benzodiazepine (B76468) site on the GABA-A receptor, has been investigated as a potential pharmacotherapy for AUD. This technical guide provides a comprehensive overview of the current state of knowledge on this compound, focusing on its mechanism of action, preclinical and clinical evidence, and detailed experimental methodologies. Quantitative data are summarized in structured tables for comparative analysis, and key signaling pathways and experimental workflows are visualized through diagrams to facilitate a deeper understanding of this compound's potential role in AUD treatment.

Introduction

Alcohol's profound effects on the central nervous system are largely mediated through its interaction with the GABA-A receptor, enhancing inhibitory neurotransmission. Chronic alcohol exposure leads to adaptive changes in this system, contributing to tolerance, dependence, and withdrawal. This compound, by acting as a partial inverse agonist at the benzodiazepine binding site of the GABA-A receptor, is hypothesized to counteract the effects of alcohol and normalize the dysregulated GABAergic tone associated with AUD.[1][2] This document serves as an in-depth resource for researchers and drug development professionals, consolidating the available scientific and clinical data on this compound as a potential therapeutic agent for AUD.

Mechanism of Action

This compound is a benzodiazepine derivative that acts as a partial inverse agonist at the GABA-A receptor. Unlike full agonists (e.g., diazepam) which enhance the effect of GABA, and antagonists (e.g., flumazenil) which block the effects of both agonists and inverse agonists, a partial inverse agonist reduces the constitutive activity of the GABA-A receptor, thereby decreasing the influx of chloride ions and reducing the overall inhibitory tone.[1] This action is thought to counteract the excessive GABAergic activity induced by alcohol.

Signaling Pathways

The binding of this compound to the benzodiazepine site on the GABA-A receptor initiates a cascade of intracellular events. While the complete downstream signaling pathway is not fully elucidated, it is understood to modulate neuronal excitability. In the context of AUD, alcohol's potentiation of GABAergic inhibition is a key factor in its reinforcing effects and the development of dependence. This compound's partial inverse agonism is proposed to normalize this hyper-GABAergic state. Furthermore, the GABAergic system is intricately linked with other neurotransmitter systems implicated in addiction, notably the glutamatergic and dopaminergic pathways. Chronic alcohol use alters the balance between these systems. By modulating GABA-A receptor activity, this compound may indirectly influence the release of glutamate (B1630785) and dopamine (B1211576) in key brain regions associated with reward and executive function, such as the nucleus accumbens and prefrontal cortex.

References

Preclinical Profile of Iomazenil: An In-depth Technical Guide

This technical guide provides a comprehensive overview of the preclinical data on Iomazenil, a benzodiazepine (B76468) receptor ligand with partial inverse agonist properties. It is intended for researchers, scientists, and drug development professionals interested in the pharmacology and experimental applications of this compound.

Core Concepts: Mechanism of Action

This compound is an analogue of flumazenil (B1672878) and acts as a ligand for the central benzodiazepine receptors (BzR), which are allosteric modulatory sites on the γ-aminobutyric acid type A (GABA-A) receptor complex.[1] Unlike full agonists (e.g., diazepam) that enhance the effect of GABA, or silent antagonists (e.g., flumazenil) that block the effects of both agonists and inverse agonists without intrinsic activity, this compound is classified as a partial inverse agonist.[1] This means it binds to the benzodiazepine receptor and induces a conformational change that reduces the GABA-A receptor's response to GABA, leading to a decrease in chloride ion influx and, consequently, reduced neuronal inhibition.[2][3]

Preclinical studies have demonstrated that this compound can antagonize the effects of benzodiazepine agonists.[4] Its properties make it a valuable tool for in vivo imaging of GABA-A receptors using Single Photon Emission Computed Tomography (SPECT) and Positron Emission Tomography (PET), allowing for the quantification of receptor density and occupancy in various neurological and psychiatric conditions.[2][3]

Signaling Pathway of this compound at the GABA-A Receptor

Caption: this compound's interaction with the GABA-A receptor benzodiazepine site.

Quantitative Data Presentation

Table 1: In Vitro Binding Affinity of this compound

| Receptor/Tissue | Radioligand | Kd (nM) | Bmax (pmol/mg protein) | Species | Reference |

| Central Benzodiazepine Receptors | [125I]this compound | 0.59 ± 0.09 | 68 - 126 | Baboon (in vivo) | [2] |

| Central Benzodiazepine Receptors | [125I]this compound | 0.66 ± 0.16 | 114 ± 33 | Baboon (in vitro, 37°C) | [2] |

| GABA-A Receptors (α1, α2, α3, α5 subtypes) | [11C]Flumazenil | ~1 | Not Reported | Human (in vivo) | [5] |

| GABA-A Receptors (α4, α6 subtypes) | [11C]Flumazenil | ~150 | Not Reported | Human (in vivo) | [5] |

Note: Specific Ki values for this compound at different GABA-A receptor alpha subunits are not consistently reported in the literature. Flumazenil data is provided for context as a related compound.

Table 2: Pharmacokinetic Parameters of this compound and Related Compounds

| Compound | Species | Administration | Cmax | Tmax | AUC | t1/2 | Reference |

| [123I]this compound | Rat | IV | Not Reported | Not Reported | Not Reported | Rapidly metabolized | [6] |

| [123I]this compound | Monkey | IV | Not Reported | Not Reported | Not Reported | Triexponential clearance | [7] |

| Flumazenil | Rat | IV (2.5 mg/kg) | Not Reported | Not Reported | Not Reported | 8.3 ± 0.3 min | [8] |

| Flumazenil | Rat | Oral (25 mg/kg) | Not Reported | Not Reported | Low bioavailability (28 ± 4%) | Not Reported | [8] |

Table 3: Quantitative Effects of this compound in Preclinical Models

| Model | Species | This compound Treatment | Measured Effect | Result | Reference |

| Kainate model of temporal lobe epilepsy | Rat | - | [125I]this compound binding | Progressive reduction in CA1 (down to 83%), CA2 (76%), CA3 (75%), and CA4 (90%) at 6 months. Increase in dentate gyrus (up to 106%) at 1 month. | [5] |

| Cortical dysplasia model of epilepsy | Rat | - | [125I]this compound binding | Decreased binding in frontal cortex (92-93% of control), cingulate cortex (91-92%), hippocampus (CA1: 95%, CA2: 94-95%, CA4: 95-96%), and caudate/putamen (90-94%). | [9] |

| Repeated swim stress | Mouse | Vehicle | In vivo [125I]this compound binding | Decreased binding in hippocampus (p < 0.05) and cerebral cortex (p < 0.05). | [9] |

| Repeated swim stress | Mouse | Diazepam | In vivo [125I]this compound binding | No significant change. | [9] |

| Subchronic diazepam treatment | Mouse | Diazepam | In vivo [125I]this compound binding | Decreased binding by approx. 50% in all brain regions examined (p < 0.01). | [9] |

| Psychological stress | Rat | - | [125I]this compound binding (SUV) | Significantly reduced in cortices, accumbens nuclei, amygdala, and caudate putamen (p<0.05) after 3 and 5 days of stress. | [10] |

Experimental Protocols

In Vitro Radioligand Binding Assay

Objective: To determine the affinity (Ki) and density (Bmax) of this compound for GABA-A receptors in brain tissue.

Materials:

-

[3H]-Flumazenil or [125I]-Iomazenil (radioligand)

-

Unlabeled this compound and other competing ligands

-

Brain tissue (e.g., rat cortex)

-

Homogenization buffer (e.g., 50 mM Tris-HCl, pH 7.4)

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4)

-

Wash buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4)

-

Glass fiber filters (e.g., Whatman GF/B)

-

Scintillation vials and scintillation cocktail

-

Liquid scintillation counter or gamma counter

Protocol:

-

Membrane Preparation:

-

Dissect the brain region of interest on ice.

-

Homogenize the tissue in 10-20 volumes of ice-cold homogenization buffer using a Polytron homogenizer.

-

Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and large debris.

-

Centrifuge the supernatant at 40,000 x g for 20 minutes at 4°C to pellet the membranes.

-

Resuspend the pellet in fresh homogenization buffer and repeat the centrifugation step.

-

Resuspend the final pellet in assay buffer to a protein concentration of 0.5-1.0 mg/mL.

-

-

Binding Assay:

-

For saturation experiments, set up tubes containing a fixed amount of membrane protein (e.g., 100-200 µg) and increasing concentrations of the radioligand.

-

For competition experiments, use a fixed concentration of the radioligand (typically at or below its Kd) and increasing concentrations of unlabeled this compound or other test compounds.

-

To determine non-specific binding, add a high concentration of a competing ligand (e.g., 10 µM diazepam) to a parallel set of tubes.

-

Incubate the tubes at a specific temperature (e.g., 4°C or room temperature) for a predetermined time to reach equilibrium (e.g., 60-90 minutes).

-

-

Filtration and Counting:

-

Terminate the incubation by rapid filtration through glass fiber filters under vacuum.

-

Wash the filters rapidly with several volumes of ice-cold wash buffer to remove unbound radioligand.

-

Place the filters in scintillation vials, add scintillation cocktail, and measure radioactivity using a liquid scintillation counter (for 3H) or a gamma counter (for 125I).

-

-

Data Analysis:

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

For saturation experiments, plot specific binding against the radioligand concentration and fit the data to a one-site binding model to determine Kd and Bmax.

-

For competition experiments, plot the percentage of specific binding against the concentration of the competing ligand and fit the data to a one-site competition model to determine the IC50.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand.

-

Experimental Workflow for In Vitro Binding Assay

Caption: A typical workflow for an in vitro radioligand binding assay.

Preclinical SPECT Imaging

Objective: To visualize and quantify the distribution of GABA-A receptors in the brain of small animals using [123I]this compound.

Materials:

-

[123I]this compound

-

Animal model (e.g., mouse, rat)

-

Anesthesia (e.g., isoflurane)

-

Small animal SPECT scanner

-

Image reconstruction and analysis software

Protocol:

-

Animal Preparation:

-

Anesthetize the animal with isoflurane (B1672236) (e.g., 2-3% for induction, 1-2% for maintenance).

-

Place the animal on the scanner bed and secure its head in a stereotaxic frame to minimize motion artifacts.

-

Monitor the animal's physiological parameters (e.g., respiration, temperature) throughout the scan.

-

-

Radiotracer Injection:

-

Administer a bolus injection of [123I]this compound (e.g., 10-20 MBq) via a tail vein catheter.

-

-

SPECT Acquisition:

-

Perform a dynamic or static SPECT scan. For dynamic scans, acquire data continuously for 60-90 minutes post-injection. For static scans, acquire data at a specific time point post-injection (e.g., 60 minutes).

-

Use appropriate acquisition parameters, including collimator type (e.g., pinhole), energy window (centered around 159 keV for 123I), and projection angles.

-

-

Image Reconstruction and Analysis:

-

Reconstruct the SPECT data using an appropriate algorithm (e.g., ordered subset expectation maximization - OSEM).

-

Co-register the SPECT images with an anatomical template or a co-acquired CT or MRI scan for anatomical localization.

-

Define regions of interest (ROIs) on the images corresponding to different brain structures.

-

Calculate the uptake of [123I]this compound in each ROI, often expressed as a percentage of the injected dose per gram of tissue (%ID/g) or as a standardized uptake value (SUV).

-

For quantitative analysis, kinetic modeling (e.g., two-tissue compartment model) can be applied to dynamic SPECT data to estimate binding potential (BPND).

-

Logical Diagram for Preclinical SPECT Imaging

References

- 1. The effects of flumazenil, Ro 15-4513 and beta-CCM on the behaviour of control and stressed mice in the plus-maze test - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. inis.iaea.org [inis.iaea.org]

- 3. giffordbioscience.com [giffordbioscience.com]

- 4. GABAergic modulation of hippocampal glutamatergic neurons: an in vivo microdialysis study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Characterisation of the contribution of the GABA-benzodiazepine α1 receptor subtype to [11C]Ro15-4513 PET images - PMC [pmc.ncbi.nlm.nih.gov]

- 6. inis.iaea.org [inis.iaea.org]

- 7. Imidazenil and diazepam increase locomotor activity in mice exposed to protracted social isolation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Optimum Conditions of Radioligand Receptor Binding Assay of Ligands of Benzodiazepine Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 9. 125I-iomazenil binding shows stress- and/or diazepam-induced reductions in mouse brain: supporting data for 123I-iomazenil SPECT study of anxiety disorders - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Characterization of GABAA receptor ligands with automated patch-clamp using human neurons derived from pluripotent stem cells - PMC [pmc.ncbi.nlm.nih.gov]

The Role of Iomazenil in Imaging Epileptic Seizure Foci: A Technical Guide

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

The precise localization of the epileptogenic zone is paramount for the successful surgical treatment of medically refractory epilepsy. While various imaging modalities are employed, neuroreceptor imaging with Single-Photon Emission Computed Tomography (SPECT) and Positron Emission Tomography (PET) offers a unique window into the underlying pathophysiology. Iomazenil, a benzodiazepine (B76468) receptor partial inverse agonist, has emerged as a critical radioligand for imaging the density and distribution of γ-aminobutyric acid type A (GABA-A) receptors.[1][2] This guide provides an in-depth technical overview of this compound's mechanism, its application in SPECT imaging for identifying epileptic foci, detailed experimental protocols, and a summary of quantitative findings from key clinical studies.

Introduction: The Challenge of Epileptogenic Zone Localization

Epilepsy affects approximately 1% of the population, with a significant portion of patients (20-30%) developing resistance to anti-seizure medications.[3] For these individuals, surgical resection of the epileptogenic focus can be curative. The success of epilepsy surgery hinges on the accurate delineation of this zone. While structural imaging with MRI is a cornerstone, it fails to identify lesions in a substantial number of patients.[4][5] Functional imaging techniques, therefore, play a crucial role.

This compound-based imaging directly probes the neuronal dysfunction associated with the epileptic focus. The rationale is based on the well-documented alteration of GABA-A receptor density in the epileptogenic zone. By mapping these receptors, this compound SPECT provides valuable localizing information, often with greater specificity than perfusion or metabolic imaging.[4][6]

Mechanism of Action: this compound and the GABA-A Receptor

This compound is a partial inverse agonist that binds with high affinity and specificity to the benzodiazepine (BZD) binding site on the GABA-A receptor.[1][7] The GABA-A receptor is a ligand-gated ion channel that, upon binding GABA, allows the influx of chloride ions, leading to hyperpolarization and inhibition of the neuron.[8][9][10]

In the context of epilepsy, particularly temporal lobe epilepsy (TLE), there is often a focal reduction of GABA-A/BZD receptors in the interictal (between seizures) period.[11] This reduction in inhibitory receptors is thought to contribute to the hyperexcitability that characterizes an epileptic focus. Radiolabeled this compound (typically with Iodine-123) allows for the in-vivo visualization and quantification of this receptor loss.[2] A decreased uptake of ¹²³I-Iomazenil on a SPECT scan is therefore indicative of the epileptogenic zone.[4]

Signaling Pathway Visualization

The following diagram illustrates the interaction between GABA, the GABA-A receptor, and this compound at the synaptic level.

This compound binds to the benzodiazepine site of the GABA-A receptor.

Quantitative Data from Clinical Studies

Numerous studies have demonstrated the clinical utility of this compound SPECT in localizing epileptic foci. The quantitative analysis often involves comparing radiotracer uptake in a region of interest (ROI) with a reference region (e.g., cerebellum) or with the contralateral hemisphere.

Table 1: Diagnostic Accuracy of ¹²³I-Iomazenil SPECT in Partial Epilepsy

| Study / Metric | Patient Population | Comparison Modality | Sensitivity | Specificity | Reference |

| Phase 3 Clinical Trial | 106 Partial Epilepsy | EEG, MRI/CT | 70-96% (Agreement) | Not Specified | [6] |

| 3D-SSP Analysis | 26 mTLE | Visual Inspection | 88% (23/26) | Not Specified | [11] |

| Comparison Study | 7 TLE (MRI-negative) | IMP SPECT, FDG PET | 100% (7/7) | Not Specified | [4] |

| SPM Analysis | 30 mTLE | IMP/ECD SPECT | Superior Localization | Not Specified | [12] |

Note: Sensitivity and agreement rates vary based on the "gold standard" used for comparison (e.g., EEG, surgical outcome, other imaging).

Table 2: Quantitative Uptake and Binding Potential

| Parameter | Description | Typical Finding in Epileptic Foci | Method of Calculation | Reference |

| IMZ Ratio | Ratio of tracer count in a specific ROI to the mean count in a reference region (e.g., cerebellum). | Significantly decreased ratio in the focal area compared to the contralateral side. | (ROI Count) / (Cerebellum Mean Count) | [13] |

| Binding Potential (BP) | An index of BZD receptor density, reflecting the ratio of specifically bound radioligand to the non-displaceable radioligand in tissue. | Significant decrease in BP, delineating the focus more precisely than perfusion or metabolism imaging. | Calculated using kinetic models (e.g., three-compartment, two-parameter model) from dynamic SPECT scans. | [14][15] |

| Asymmetry Index (AI) | The percentage difference in tracer uptake between homologous regions in the two hemispheres. | Increased AI, with lower uptake on the side of the focus. | [(Contralateral ROI) - (Ipsilateral ROI)] / [(Contralateral + Ipsilateral)/2] x 100 | [16] |

Experimental Protocols